Product packaging for Iscotrizinol-d9(Cat. No.:)

Iscotrizinol-d9

Cat. No.: B1159229
M. Wt: 775.04
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Tracers in Mechanistic Elucidation

Stable isotope tracers are indispensable tools for elucidating the mechanisms of chemical and biochemical reactions. typology.comspazioweb.it By strategically placing an isotopic label on a reactant, scientists can track the position of the label in the products, thereby revealing the sequence of bond-breaking and bond-forming events. nih.gov This information is crucial for understanding reaction pathways, identifying transient intermediates, and validating proposed mechanisms. The use of stable isotopes helps in mapping metabolic fluxes, discovering new metabolic pathways, and understanding the complex network of reactions within a living cell. nih.govnih.govcreative-proteomics.com

Deuterium (B1214612) as a Probe in Complex Chemical and Biochemical Systems

Deuterium (²H or D), a stable isotope of hydrogen, is a widely used probe in chemical and biochemical research. spazioweb.it Its nucleus contains a proton and a neutron, making it approximately twice as heavy as the most common hydrogen isotope, protium (B1232500) (¹H). creative-proteomics.com This significant mass difference leads to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a reaction can change when a hydrogen atom is replaced by deuterium at a position involved in bond cleavage during the rate-determining step. creative-proteomics.comwikipedia.orgresearchgate.net This effect is a powerful tool for investigating reaction mechanisms. wikipedia.orgresearchgate.net Furthermore, because deuterium has different nuclear spin properties from protium, it can be distinguished in NMR spectroscopy, providing another avenue for analysis.

Historical Context of Deuterium Application in Research Methodologies

The discovery of deuterium in 1931 by Harold Urey and his colleagues marked a significant milestone in chemistry and won Urey the Nobel Prize in 1934. Initially, research focused on the physical properties of deuterium and its simplest compound, heavy water (D₂O). However, its potential as a tracer was soon recognized. The application of deuterium in research methodologies expanded significantly with the development of analytical instruments like mass spectrometers and NMR spectrometers. In the mid-20th century, hydrogen-deuterium exchange (HDX) studies began, initially using NMR, to probe molecular dynamics. google.com The 1990s saw the rise of hydrogen-deuterium exchange mass spectrometry (HDX-MS), which has become a powerful technique for studying protein structure, conformational dynamics, and interactions. google.com The use of deuterated compounds as internal standards in mass spectrometry also became a common practice to enhance analytical accuracy. lcms.cz

Overview of Iscotrizinol-d9's Role as a Deuterated Research Analog

This compound is the deuterated form of Iscotrizinol (B143942), an organic compound used as a UV filter in sunscreens to absorb UVB and some UVA radiation. wikipedia.orgvinnerlabs.comjaneyoomd.com In this compound, nine hydrogen atoms on the tert-butyl group have been replaced with deuterium atoms. This isotopic substitution makes this compound a valuable tool in analytical chemistry, primarily as an internal standard. lcms.cz

In quantitative analysis, particularly using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard is a compound added to a sample in a known concentration to help quantify the analyte of interest. lcms.cz The ideal internal standard is chemically and physically similar to the analyte. A deuterated analog, such as this compound, is considered the gold standard for an internal standard because it co-elutes with the non-deuterated analyte (Iscotrizinol) during chromatography and exhibits similar ionization efficiency in the mass spectrometer. lcms.cz However, due to its higher mass, its signal is clearly distinguishable from that of the analyte. lcms.cz

The use of this compound as an internal standard allows for the correction of variations that can occur during sample preparation, extraction, and analysis, thereby improving the accuracy and reproducibility of the quantification of Iscotrizinol in various matrices, such as environmental samples or biological tissues. lcms.cz This is crucial for studies investigating the presence, concentration, metabolic fate, or environmental impact of this widely used UV filter. While specific mechanistic studies detailing the use of this compound as a tracer are not widely published, its primary role as an analytical standard is fundamental to enabling such research.

Data Tables

Table 1: Chemical Properties of Iscotrizinol and this compound

PropertyIscotrizinolThis compound
Molecular Formula C₄₄H₅₉N₇O₅ C₄₄H₅₀D₉N₇O₅
Molecular Weight 765.98 g/mol 775.04 g/mol
Chemical Class Triazine Triazine
Synonyms Diethylhexyl Butamido Triazone, Uvasorb HEB Diethylhexyl Butamido Triazone-d9, Uvasorb HEB-d9
Primary Application UV Filter typology.comvinnerlabs.comLabeled Analogue/Internal Standard

Properties

Molecular Formula

C₄₄H₅₀D₉N₇O₅

Molecular Weight

775.04

Synonyms

4,4’-[[6-[[4-[[(1,1-Dimethylethyl-d9)amino]carbonyl]phenyl]amino]-1,3,5-triazine-2,4-diyl]diimino]bisbenzoic Acid Bis(2-ethylhexyl) Ester;  Diethylhexyl Butamido Triazone-d9;  Dioctylbutamidotriazone-d9;  Uvasorb HEB-d9; 

Origin of Product

United States

Synthesis and Derivatization Methodologies of Iscotrizinol D9

Strategies for Site-Specific Deuterium (B1214612) Incorporation

Site-specific deuteration is crucial for creating isotopically labeled compounds like Iscotrizinol-d9, where deuterium atoms are precisely located within the molecule. This precision is vital for mechanistic studies, pharmacokinetic analysis, and for use as internal standards where the label must not be easily exchanged. nih.gov For this compound, the target is the tert-butyl group, which contains nine chemically equivalent, non-labile protons. The most direct synthetic strategy would involve using deuterated tert-butylamine (B42293) (tert-butylamine-d9) in the final amidation step of the Iscotrizinol (B143942) synthesis. However, if starting with the non-deuterated compound, various hydrogen-deuterium exchange methodologies could be explored, though achieving site-selectivity for the tert-butyl group over other C-H bonds in the molecule would be a significant challenge.

Hydrogen-Deuterium (H-D) exchange reactions offer a pathway to replace protons with deuterons directly on a substrate. These reactions can be catalyzed by acids, bases, or transition metals, or promoted by photochemical or hydrothermal means. The choice of method depends on the stability of the substrate and the desired selectivity.

Acid-catalyzed H-D exchange is a common method for incorporating deuterium into organic molecules, particularly at positions that can be protonated to form a carbocation intermediate or that are adjacent to a group that can be protonated. researchgate.net For aromatic systems, strong deuterated acids like D₂SO₄ or CF₃CO₂D can facilitate electrophilic aromatic substitution. researchgate.net

In the context of Iscotrizinol, the aromatic rings possess several C-H bonds that could potentially undergo acid-catalyzed exchange. The reactivity would be influenced by the directing effects of the amine and ester substituents. However, achieving selective deuteration of the aliphatic tert-butyl group via this mechanism is highly unlikely, as it requires the formation of an unstable tertiary carbocation under conditions that would likely degrade the complex molecule. The triazine ring itself can be protonated, but this is more likely to influence the reactivity of the attached aromatic rings than the distant tert-butyl group. researchgate.net

Parameter Typical Conditions for Aromatic H-D Exchange
Catalyst Strong Brønsted acids (D₂SO₄, CF₃CO₂D) or Lewis acids (AlCl₃)
Deuterium Source Deuterated acid, D₂O
Solvent Deuterated solvents (e.g., C₆D₆) or neat acid
Temperature -50°C to 100°C

This table presents generalized conditions for acid-catalyzed deuteration of aromatic compounds, which may not be suitable for the specific synthesis of this compound due to potential side reactions and lack of selectivity for the target tert-butyl group.

Base-catalyzed H-D exchange is effective for protons alpha to a carbonyl group or other electron-withdrawing groups, which are sufficiently acidic to be removed by a base, forming a carbanion or enolate that is then quenched by a deuterium source like D₂O. acs.org

For Iscotrizinol, the protons on the tert-butyl group are not acidic and are sterically hindered, making base-catalyzed exchange at this position extremely difficult. Protons on the ethylhexyl chains alpha to the ester carbonyl or on the aromatic rings are also not sufficiently acidic for this type of exchange under typical basic conditions. Therefore, this method is not considered a viable pathway for the synthesis of this compound. Studies on related compounds show that base-catalyzed exchange typically occurs at more activated positions. researchgate.net

Transition metal catalysis is a powerful tool for C-H activation and subsequent deuteration under milder conditions than classical methods. goettingen-research-online.de Catalysts based on iridium, rhodium, ruthenium, palladium, and nickel have been developed for H-D exchange on a wide variety of substrates, including complex molecules with multiple functional groups. rsc.orgrsc.org The selectivity is often directed by a coordinating group within the substrate.

For Iscotrizinol, the triazine core and various nitrogen and oxygen atoms could serve as directing groups to guide a metal catalyst to specific C-H bonds. rsc.org Ruthenium and rhodium complexes, for example, have been used to functionalize triazine derivatives. rsc.orgrsc.org However, directing a catalyst to the sterically hindered and electronically deactivated tert-butyl group for C-H activation would be a formidable synthetic challenge. Most directing group strategies favor ortho-C-H activation on aromatic rings or activation of less hindered aliphatic C-H bonds. While there are examples of remote C-H functionalization, selectivity for the tert-butyl group in such a complex molecule as Iscotrizinol has not been reported. d-nb.info

Catalyst System Substrate Class Deuterium Source Typical Conditions Reference
[RhCp*Cl₂]₂Indoles with triazine directing groupCD₃CO₂D80 °C, Air rsc.org
Ru₃(CO)₁₂ / dCypm1,3-Dienes with hexahydro-1,3,5-triazines(CD₃)₂CHOD140 °C, Xylene rsc.orgresearchgate.net
Pt/C and Pd/CArylaminesD₂O80 °C acs.org

This table summarizes transition-metal-catalyzed deuteration of compounds with structural motifs related to Iscotrizinol, illustrating potential, though not direct, methods.

Photochemical methods offer an alternative for deuterium incorporation, often proceeding through radical mechanisms or by altering the electronic properties of a molecule in its excited state. researchgate.net This approach can sometimes achieve deuteration at sites inaccessible by other means. For example, the photochemistry of other UV filters, such as avobenzone (B1665848), has been studied extensively, including the effects of deuteration on their stability and degradation pathways. acs.orgresearchgate.net

Applying a photochemical strategy to Iscotrizinol would involve irradiating the molecule in the presence of a deuterium source. The high photostability of Iscotrizinol, a key feature for its use as a sunscreen, suggests that it is relatively resistant to photochemical reactions, which could make this approach inefficient. wikipedia.org Furthermore, controlling the site of deuteration in a photochemical reaction is notoriously difficult, and it is unlikely that selective deuteration of the tert-butyl group could be achieved without significant side product formation.

Hydrothermal deuteration involves heating a substrate with D₂O at high temperatures (and consequently high pressures) to facilitate H-D exchange. This method can be effective for deuterating robust aromatic and heterocyclic compounds, sometimes without the need for a catalyst. researchgate.net The process can be accelerated by the addition of acid or base catalysts.

Given the complex structure of Iscotrizinol with multiple functional groups (esters, amides), it is likely susceptible to hydrolysis under harsh hydrothermal conditions. The high temperatures required could easily cleave the ester and amide bonds, leading to the complete degradation of the molecule. Therefore, hydrothermal deuteration is not a suitable method for the synthesis of this compound.

Synthesis via Deuterated Precursors

One of the most common and effective strategies for preparing complex deuterated molecules is to construct them from simple, commercially available deuterated building blocks. researchgate.netsimsonpharma.comnih.gov This bottom-up approach allows for the strategic placement of deuterium atoms within the final molecular structure.

The synthesis of a complex molecule like this compound necessitates the careful selection of appropriate deuterated starting materials. simsonpharma.com The process often begins with simple, commercially available deuterated reagents, sometimes referred to as the "deuterated pool," which includes substances like deuterated solvents (D₂O, CD₃OD), deuterated methyl iodide (CD₃I), and deuterated acetone (B3395972) (D₆-acetone). nih.govnih.gov These small molecules serve as the foundational source of deuterium that is incorporated into larger, more complex intermediates through standard organic reactions. nih.gov

Table 1: Examples of Simple Deuterated Precursors and Their Potential Use

Deuterated PrecursorFormulaPotential Application in Synthesis
Heavy WaterD₂ODeuterium source for H/D exchange reactions; quenching agent. simsonpharma.com
Deuterated MethanolCD₃ODSource for deuterated methoxy (B1213986) groups. nih.gov
Deuterated Methyl IodideCD₃IReagent for introducing deuterated methyl groups. nih.gov
Deuterated BenzeneC₆D₆Deuterated aromatic building block or deuterium source. chemrxiv.org
Deuterated Acetone(CD₃)₂CODeuterium source for specific catalytic reactions. nih.gov

This table is illustrative and shows general precursors that could be used in the synthesis of complex deuterated molecules.

The construction of a complex deuterated analog such as this compound is an intricate, multi-step process. researchgate.net Traditional synthesis methods are adapted to incorporate the deuterated precursors at specific stages. nih.gov Medicinal chemists often design these routes to build the molecular scaffold step-by-step, introducing the deuterated fragments where needed. nih.gov This approach offers high control over the final deuteration pattern.

For instance, a synthetic sequence might involve creating a deuterated aromatic ring in the initial steps and then adding side chains through subsequent reactions, or vice-versa. Each step must be optimized to preserve the isotopic labeling, as some reaction conditions can lead to unintentional H/D exchange, scrambling the desired pattern. nih.gov The complexity of these routes underscores the challenges in producing isotopically pure, complex molecules. tandfonline.com

Regioselective Deuteration Techniques for this compound

Regioselective deuteration involves the targeted introduction of deuterium at specific positions in a molecule. This is often achieved through late-stage functionalization, where the non-labeled parent molecule is treated with a deuterium source under specific catalytic conditions. researchgate.net

Several modern catalytic systems have been developed to achieve high regioselectivity:

Transition Metal Catalysis : Metals such as iridium, palladium, rhodium, and ruthenium are widely used to catalyze H/D exchange reactions. unam.mxosti.gov Iridium catalysts are particularly effective for directing deuteration to specific positions on aromatic rings, such as the ortho-position relative to a directing group. researchgate.net Supported iridium nanoparticles have been shown to selectively deuterate para- and meta-C-H bonds. chemrxiv.org Silver-catalyzed methods have also been developed for the regioselective deuteration of electron-rich arenes and heterocycles. rsc.orgrsc.org

Photocatalytic Deuteration : This emerging technique uses visible light to promote H/D exchange under mild conditions, offering excellent site selectivity. rsc.org It is considered a green and efficient alternative to traditional methods. arizona.edu

Acid/Base Catalysis : Traditional methods using acid or base catalysts can facilitate the exchange of enolizable protons for deuterium. unam.mx However, this method is not suitable for non-enolizable positions and may require harsh conditions. unam.mx

The choice of technique for a molecule like Iscotrizinol would depend on its chemical structure and the presence of functional groups that can direct the deuteration to the desired nine positions. nih.gov

Table 2: Comparison of Regioselective Deuteration Techniques

TechniqueCatalyst/ReagentSelectivityConditions
Metal-Catalyzed H/D ExchangeIridium, Palladium, Ruthenium, SilverHigh, often directed by functional groups. researchgate.netrsc.orgTypically mild to moderate temperature. chemrxiv.org
Photocatalytic H/D ExchangeOrganic Dyes, Semiconductor NanocrystalsHigh site-selectivity. rsc.orgMild, visible light irradiation. arizona.edu
Acid/Base-Catalyzed ExchangeStrong Acids/Bases, D₂OLimited to acidic/enolizable protons. unam.mxOften requires heating. unam.mx

This table provides a general comparison of common regioselective deuteration methods.

Isotopic Enrichment and Purity Assessment during Synthesis

Monitoring Deuterium Content in Synthetic Intermediates

The primary analytical methods for monitoring deuterium incorporation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.net

NMR Spectroscopy : ¹H NMR is used to determine the degree of deuteration by observing the disappearance or reduction of the signal corresponding to the proton that has been replaced by deuterium. nih.gov The integration of the remaining proton signal provides a quantitative measure of deuterium incorporation at that specific site. nih.gov ²H (Deuterium) NMR can also be used to directly observe the deuterium atoms that have been incorporated into the molecule. ansto.gov.auepj-conferences.org

Table 3: Analytical Techniques for Monitoring Deuteration

TechniqueInformation ProvidedAdvantages
¹H NMR SpectroscopySite-specific deuterium incorporation level. nih.govProvides structural information and location of deuteration. researchgate.net
²H NMR SpectroscopyDirect detection of incorporated deuterium. epj-conferences.orgConfirms presence and chemical environment of deuterium.
High-Resolution MS (HR-MS)Overall isotopic distribution and purity. researchgate.netHighly sensitive, low sample consumption. researchgate.net

This table outlines the key analytical methods used to track isotopic labeling during synthesis.

Methodologies for Achieving High Isotopic Purity

Achieving high isotopic purity (typically >98%) is a significant challenge in the synthesis of deuterated compounds. google.com Purity is limited by the isotopic enrichment of the deuterium source and the efficiency of the synthetic reactions. tandfonline.comgoogle.com

Several strategies are employed to maximize isotopic purity:

Use of Highly Enriched Deuterium Sources : The synthesis must start with deuterium sources, such as D₂O, that have a very high isotopic enrichment. google.com

Multiple Deuteration Cycles : For H/D exchange reactions, subjecting the compound to multiple reaction cycles can progressively increase the level of deuterium incorporation. unam.mxresearchgate.net

Purification of Intermediates : Purifying intermediates at each stage of a multi-step synthesis helps to remove any non-deuterated or partially deuterated side products, ensuring that subsequent steps begin with material of high isotopic purity.

Stereoselective and Regioselective Control : In complex syntheses, maintaining strict control over the reaction pathways is essential to prevent isotopic scrambling and the formation of undesired isotopomers (compounds with deuterium at the wrong positions). nih.govmarquette.edu

By combining these methods, chemists can produce complex molecules like this compound with the high degree of isotopic purity required for their intended applications. nih.gov

Advanced Analytical and Spectroscopic Characterization of Iscotrizinol D9

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is a cornerstone technique for the analysis of Iscotrizinol-d9, offering high sensitivity and specificity. When coupled with chromatographic separation methods, it provides a powerful platform for both qualitative and quantitative assessments.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for the analysis of this compound, particularly in complex biological and environmental samples. phytolab.com This technique combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry. thermofisher.com

The development of a robust LC-MS/MS method is fundamental for the accurate detection and quantification of this compound. mdpi.comnih.gov This process involves the optimization of several key parameters to achieve high sensitivity, selectivity, and efficiency. lcms.cz

Key developmental steps include:

Column Selection: Choosing an appropriate LC column is critical for achieving good chromatographic separation from matrix components and potential interferences.

Mobile Phase Optimization: The composition and gradient of the mobile phase are adjusted to ensure optimal peak shape and retention time for this compound.

Ionization Source Tuning: Parameters for the mass spectrometer's ion source, such as electrospray ionization (ESI), are optimized to maximize the generation of the desired molecular ions of this compound.

Mass Spectrometry Parameters: This includes the selection of precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, which provide high specificity and sensitivity. mdpi.com

A well-developed LC-MS/MS method enables the reliable quantification of this compound across a wide dynamic range. lcms.cznih.gov

Tandem mass spectrometry (MS/MS) is instrumental in confirming the chemical structure of this compound. thermofisher.com In an MS/MS experiment, the molecular ion of this compound (the precursor ion) is isolated and then subjected to fragmentation, typically through collision-induced dissociation (CID). wikipedia.orglcms.cz The resulting fragment ions (product ions) produce a characteristic fragmentation pattern, or "fingerprint," that is unique to the molecule's structure. thermofisher.com

By analyzing the masses of these fragment ions, researchers can deduce the structural components of the molecule and confirm the positions of the deuterium (B1214612) labels. This fragmentation analysis provides a high degree of confidence in the identification of this compound, distinguishing it from its non-deuterated counterpart and other related compounds. imreblank.ch

Table 1: Illustrative MS/MS Parameters for this compound Analysis

ParameterValue
Ionization ModeElectrospray Ionization (ESI) Positive
Precursor Ion (m/z)[Value corresponding to [M+H]+ of this compound]
Product Ions (m/z)[List of characteristic fragment ion m/z values]
Collision Energy (eV)[Optimized value]

Note: Specific m/z values are dependent on the exact mass of this compound and its fragmentation behavior, which would be determined experimentally.

The "matrix effect" is a common challenge in LC-MS/MS analysis, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. This compound, as a deuterated analog, is an excellent tool to compensate for these matrix effects.

Because deuterated standards like this compound are chemically and physically very similar to their non-deuterated counterparts, they exhibit nearly identical chromatographic retention times and ionization efficiencies. scioninstruments.com By adding a known amount of this compound to the sample early in the preparation process, it experiences the same matrix effects as the analyte of interest (Iscotrizinol). The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively canceling out the variability introduced by the matrix. scioninstruments.com

This compound is frequently employed as an internal standard in quantitative assays for the determination of Iscotrizinol (B143942) and other related UV filters in various matrices, such as cosmetics, environmental water samples, and biological fluids. scioninstruments.comjinpanbio.com The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry. nih.gov

The process involves:

Adding a precise amount of this compound to all calibration standards, quality controls, and unknown samples.

Subjecting the samples to extraction and cleanup procedures.

Analyzing the samples by LC-MS/MS.

Plotting a calibration curve of the peak area ratio (analyte/internal standard) versus the concentration of the analyte.

Calculating the concentration of the analyte in the unknown samples based on their measured peak area ratios and the calibration curve.

This approach significantly improves the accuracy, precision, and reproducibility of the quantitative results by correcting for variations in sample preparation, injection volume, and instrument response. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

While LC-MS/MS is often preferred for large, non-volatile molecules, gas chromatography-mass spectrometry (GC-MS) can also be a viable technique for the analysis of this compound, provided the compound is sufficiently volatile or can be made so through derivatization. chrom-china.comresearchgate.net

In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. nih.gov The separated components then enter the mass spectrometer for detection and identification. nih.gov For complex mixtures, GC-MS provides excellent separation efficiency. researchgate.net

The use of this compound in GC-MS methodologies follows similar principles to its use in LC-MS/MS. It can serve as an internal standard to improve quantitative accuracy by compensating for variability in the injection process and potential matrix effects. nih.govnih.gov The mass spectrometer provides specific detection, and the fragmentation patterns generated by electron ionization (EI) can be used for structural confirmation. imreblank.chchrom-china.com

Table 2: Comparison of LC-MS/MS and GC-MS for this compound Analysis

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Suitability Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds, or those that can be derivatized.
Ionization Soft ionization techniques (e.g., ESI, APCI).Typically uses hard ionization (Electron Ionization - EI), leading to extensive fragmentation.
Internal Standard This compound serves as an excellent internal standard to correct for matrix effects and procedural losses.This compound is an effective internal standard, correcting for injection variability and other systematic errors.
Primary Application Widely used for quantitative bioanalysis and environmental monitoring of UV filters.Used for the analysis of sunscreens in cosmetic products and can be applied to environmental samples. chrom-china.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unequivocal identification of this compound. measurlabs.cominnovareacademics.in Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS instruments like Time-of-Flight (TOF) or Orbitrap can measure the mass-to-charge ratio (m/z) with extremely high accuracy, typically to four or more decimal places. bioanalysis-zone.comfilab.fr This precision allows for the determination of a compound's exact mass, which is critical for confirming its elemental composition. innovareacademics.in

For this compound, HRMS serves two primary purposes:

Confirmation of Molecular Formula: By comparing the experimentally measured exact mass with the theoretically calculated mass, the elemental formula can be confirmed. The incorporation of nine deuterium atoms in place of nine protium (B1232500) atoms results in a predictable and significant mass increase that is easily detected by HRMS.

Distinguishing from Impurities: The high resolving power of HRMS enables the differentiation between this compound and any potential impurities, even those with the same nominal mass. bioanalysis-zone.comlabmanager.com

The theoretical exact masses for the parent compound and its d9 isotopologue are calculated based on the masses of their most abundant isotopes. This data provides a clear benchmark for experimental verification.

Table 1: Theoretical Exact Mass Data for Iscotrizinol and this compound This table presents calculated theoretical values for analytical reference.

CompoundMolecular FormulaTheoretical Monoisotopic Mass (Da)
Iscotrizinol (Parent)C₂₉H₃₉N₅O₃509.3053
This compoundC₂₉H₃₀D₉N₅O₃518.3617

The expected result from an HRMS analysis of a pure this compound sample would be a prominent peak corresponding to the [M+H]⁺ ion at approximately m/z 519.3690.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the molecular structure, deuteration sites, isotopic purity, and dynamics of this compound.

Deuterium (²H) NMR Spectroscopy for Deuteration Verification and Positional Analysis

Deuterium (²H) NMR is the most direct method for analyzing deuterated compounds. magritek.com Since the natural abundance of deuterium is very low (approx. 0.016%), a ²H NMR spectrum of an intentionally labeled compound like this compound will show strong signals only from the deuterated positions. wikipedia.org This technique is invaluable for:

Verification of Deuteration: The presence of strong peaks in the ²H spectrum confirms that the deuteration process was successful. magritek.comwikipedia.org

Positional Analysis: The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, allowing for the assignment of signals to specific locations within the molecule. blogspot.com This confirms that the deuterium atoms are located at the intended positions.

Isotopic Purity: While ¹H NMR is more commonly used for this purpose, quantitative ²H NMR can also provide information on the degree of deuteration. sigmaaldrich.com

For analysis, the this compound sample would be dissolved in a standard protonated solvent. blogspot.com The resulting spectrum would display signals corresponding to the chemical environments of the nine deuterium atoms.

Table 2: Hypothetical ²H NMR Chemical Shift Data for this compound This table presents hypothetical data based on the known structure of Iscotrizinol to illustrate expected analytical results.

Position of DeuteriumExpected Chemical Shift (ppm)Multiplicity
Ethyl Chain (CH₃-d₃)~ 1.2-1.4Singlet (broad)
Ethyl Chain (CH₂-d₂)~ 4.2-4.4Singlet (broad)
Hexyl Chain (CH₃-d₃)~ 0.8-1.0Singlet (broad)
Hexyl Chain (CH-d₁)~ 1.6-1.8Singlet (broad)

Application of Carbon-13 (¹³C) NMR in Deuterated Systems

¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. When a carbon atom is bonded to deuterium instead of hydrogen, several effects are observed in the ¹³C spectrum: blogspot.com

Coupling: The carbon signal (C-D) is split into a multiplet due to coupling with deuterium, which has a nuclear spin of 1. A CD group appears as a 1:1:1 triplet, a CD₂ group as a 1:2:3:2:1 quintet, and a CD₃ group as a 1:3:6:7:6:3:1 septet. blogspot.com

Isotope Shift: The resonance of a deuterated carbon is shifted slightly upfield (to a lower ppm value) compared to its protonated counterpart. nih.gov

Signal Intensity: The Nuclear Overhauser Effect (NOE) enhancement, which increases the signal intensity of protonated carbons, is absent for deuterated carbons. blogspot.com This, combined with splitting and potentially longer relaxation times, results in C-D signals being significantly less intense than C-H signals. blogspot.com

These effects are highly informative, confirming the location of deuteration and providing insights into isotopic purity. blogspot.com

Proton (¹H) NMR Analysis in the Presence of Deuterated Solvents

Proton (¹H) NMR is a cornerstone technique for confirming the structure and, crucially, for determining the degree of deuteration. nih.gov When analyzing this compound, the most immediate observation is the disappearance or significant reduction in the intensity of proton signals at the sites of deuteration.

The primary application of ¹H NMR in this context is the calculation of isotopic purity. dtic.milsigmaaldrich.com By integrating the remaining proton signals against a certified internal standard of known concentration, the precise amount of non-deuterated Iscotrizinol can be quantified. The degree of deuteration is then calculated from this value. For accurate results, the sample is dissolved in a high-purity deuterated solvent, such as DMSO-d₆ or CDCl₃, which minimizes interference from solvent protons. tcichemicals.comcarlroth.com

Solid-State NMR Approaches for this compound Systems

For analyzing this compound in its solid, powdered form, Solid-State NMR (SSNMR) is the technique of choice. bruker.comuniv-rennes.fr Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in SSNMR these interactions provide rich information about the material's structure, polymorphism, and molecular dynamics in the crystalline state. researchgate.netnih.gov

For deuterated compounds like this compound, ²H SSNMR is particularly powerful. chemrxiv.orgiaea.org The line shape of the ²H spectrum is highly sensitive to the motion of the C-D bond. researchgate.netresearchgate.net By analyzing these line shapes, researchers can characterize the dynamics of the deuterated parts of the molecule, such as the rotation of methyl groups or the flexibility of alkyl chains within the crystal lattice. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are often employed to enhance signal and resolution. researchgate.net

Chromatographic Purity and Impurity Profiling Methodologies

Chromatographic techniques are essential for assessing the chemical purity of this compound and for creating a comprehensive impurity profile. chromatographyonline.comijbpas.com The goal is to separate the main compound from any process-related impurities, starting materials, by-products, or degradation products. researchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method used for this purpose. chromatographyonline.com A typical method would involve a C18 stationary phase column and a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is usually performed with a UV detector, as this compound possesses strong chromophores.

For a comprehensive impurity profile, multiple chromatographic systems with different selectivities may be screened to ensure all potential impurities are detected. chromatographyonline.com When unknown impurities are detected, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are employed. researchgate.netajprd.com LC-MS couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry, allowing for the determination of the molecular weights of impurities, which is a critical step in their structural elucidation.

Table 3: Illustrative HPLC Method for Purity Analysis of this compound This table provides an example of a typical HPLC method that could be used for purity analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 70% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 310 nm
Injection Volume 5 µL

High-Performance Liquid Chromatography (HPLC) for Separation and Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis, separation, and purification of Iscotrizinol and its deuterated isotopologues. sigmaaldrich.comnih.gov The method's versatility allows for its application in both analytical qualification and quantification, as well as in preparative processes for purifying the compound. lcms.cz

Various HPLC methods have been developed for the analysis of triazine derivatives like Iscotrizinol in cosmetic products. tandfonline.comnih.gov Reversed-phase HPLC, often employing C18 columns, is a common approach for separating lipophilic UV filters. researchgate.net For instance, a method for the quantitative determination of Uvinul T-150 (the non-deuterated form of Iscotrizinol) in cosmetics uses a C18 stationary phase with gradient elution. tandfonline.com The separation of multiple UV filters, including triazine derivatives, has been achieved in under 30 minutes using a C18 column and a mobile phase gradient of ethanol (B145695) and acidified water. researchgate.net

In preparative HPLC, the goal is to isolate and purify the target compound. lcms.cz This is often achieved by first developing and optimizing the separation on an analytical scale before scaling up to a preparative system. lcms.cz This process involves optimizing factors such as mobile phase composition and gradient to achieve the best possible resolution. nih.govnih.gov For complex mixtures, such as those encountered in the synthesis of this compound, preparative HPLC is crucial for obtaining a high-purity standard. lcms.cz

Table 1: Exemplary HPLC Parameters for Triazine UV Filter Analysis

Parameter Condition Reference
Column Symmetry Shield® C18 (5 μm) researchgate.net
Mobile Phase Gradient of ethanol and acidified water researchgate.net
Detection UV, multi-wavelength researchgate.net
Run Time <30 minutes researchgate.net
Column RP-C18 Luna Phenomenex nih.gov
Mobile Phase Isocratic nih.gov
Flow Rate 0.8 mL/min nih.gov

| Detection Wavelength | 250 nm | nih.gov |

Investigation of Chromatographic Deuterium Effect (CDE) in Analytical Separations

The Chromatographic Deuterium Effect (CDE) is a phenomenon observed in chromatography where deuterated compounds elute at slightly different retention times than their non-deuterated (protium) counterparts. nih.gov In most gas chromatography (GC) applications, deuterium-labeled molecules elute earlier than their protium analogs. nih.gov This is attributed to the larger size of deuterium atoms, which can weaken the molecule's interaction with the stationary phase. nih.gov

In liquid chromatography, a secondary isotope effect is also observed. Studies have shown that in reversed-phase liquid chromatography (RPLC), the separation of isotopologues is achievable, and the effect is largely independent of the stationary phase type. nih.gov The more hydrogen atoms that are substituted with deuterium in a molecule, the more pronounced the separation between the isotopologue pair becomes. nih.gov This effect is influenced by the number of isotopic substitutions, with the single secondary isotope effect being higher for aromatic hydrocarbons compared to aliphatic ones. nih.gov

The use of perdeuterated solvents as mobile phase components can lead to more efficient separation systems. nih.gov This is because deuterated solvents like deuterium oxide (D₂O) and deuterated acetonitrile (C₂H₃CN) have lower polarizabilities compared to their non-deuterated isomers. nih.gov While specific studies detailing the CDE of this compound are not prevalent in the provided results, the general principles of CDE are applicable and would be a key consideration in developing high-resolution analytical methods for its separation from any residual non-deuterated Iscotrizinol.

Impurity Identification and Quantification in Deuterated Iscotrizinol Samples

Ensuring the purity of analytical standards like this compound is critical for their intended use. synzeal.comlcms.cz Impurity profiling is a crucial step in the development and manufacturing of pharmaceutical and chemical substances. lcms.czlhasalimited.org The synthesis of complex molecules like Iscotrizinol can result in various process-related impurities. google.comgoogle.com

For Iscotrizinol, one notable impurity is 2-ethylhexyl-4-aminobenzoate. google.comgoogle.com Advanced purification processes have been developed to reduce the content of this specific impurity to between 1 and 1000 ppm. google.comgoogle.com HPLC is a primary technique for the identification and quantification of such impurities. sigmaaldrich.comresearchgate.net The development of a robust HPLC method allows for the separation and quantification of the main compound from its potential impurities. researchgate.net

In the context of this compound, impurity analysis would involve screening for both non-deuterated Iscotrizinol and other synthesis-related byproducts. pharmaffiliates.com The use of reference standards for known impurities is essential for accurate identification and quantification. synzeal.com

Table 2: Common Impurities in Triazine Compounds and Analytical Considerations

Impurity Type Analytical Challenge Recommended Technique Reference
Process-related impurities (e.g., starting materials, intermediates) Identification of unknown structures and quantification at low levels. HPLC, LC-MS/MS sigmaaldrich.comgoogle.comgoogle.com
Isotopic impurities (e.g., residual non-deuterated compound) Separation of isotopologues with very similar physical properties. High-resolution chromatography (e.g., HPLC, GC) nih.govnih.gov
Degradation products Identification of products formed under stress conditions (light, heat, etc.). Stability-indicating HPLC methods researchgate.net

Other Spectroscopic and Elemental Analysis Techniques in Research Contexts

Beyond chromatography, a suite of other spectroscopic and analytical techniques is employed to fully characterize this compound. These methods provide complementary information regarding the compound's structure, composition, and purity.

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the structural elucidation of the main compound and its impurities. sigmaaldrich.com It provides precise molecular weight information, which for this compound is 775.04 g/mol . pharmaffiliates.compharmaffiliates.com

Elemental analysis provides the empirical formula of the compound, confirming its elemental composition. For this compound, the molecular formula is C₄₄H₅₀D₉N₇O₅. pharmaffiliates.compharmaffiliates.com

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the molecular structure and, crucially for this compound, for verifying the positions and extent of deuterium incorporation.

Table 3: Spectroscopic and Elemental Analysis Data for Iscotrizinol and its Deuterated Analog

Technique Analyte Observation/Data Reference
Mass Spectrometry Iscotrizinol Molecular Weight: 765.98 g/mol sigmaaldrich.com
This compound Molecular Weight: 775.04 g/mol pharmaffiliates.compharmaffiliates.com
Elemental Analysis Iscotrizinol Empirical Formula: C₄₄H₅₉N₇O₅ sigmaaldrich.com
This compound Molecular Formula: C₄₄H₅₀D₉N₇O₅ pharmaffiliates.compharmaffiliates.com

| UV Spectroscopy | Iscotrizinol | Peak absorption at 310 nm | nacchemical.compharmaffiliates.com |

Applications of Iscotrizinol D9 in Mechanistic and Metabolic Research

Elucidation of Reaction Mechanisms via Kinetic Isotope Effects (KIE)

The study of kinetic isotope effects is a fundamental approach in physical organic chemistry to determine the mechanism of a reaction. numberanalytics.com By comparing the reaction rates of the normal (protiated) and the deuterium-labeled compound, researchers can identify whether a specific carbon-hydrogen bond is broken in the rate-determining step of the reaction. researchgate.netacs.org

The theoretical basis for the deuterium (B1214612) kinetic isotope effect lies in the principles of molecular vibrations and zero-point energy (ZPE). numberanalytics.com A chemical bond can be modeled as a harmonic oscillator, and according to quantum mechanics, it possesses a minimum vibrational energy level, the ZPE, even at absolute zero. The ZPE is dependent on the vibrational frequency of the bond, which in turn is influenced by the masses of the atoms involved. epfl.ch

The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond due to the greater mass of deuterium. unam.mxsciengine.com This results in a lower zero-point energy for the C-D bond compared to the C-H bond. unam.mx Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate for the deuterated compound. This phenomenon is known as a primary kinetic isotope effect. unam.mxsciengine.com

Secondary kinetic isotope effects can also occur when the deuterium substitution is at a position not directly involved in bond cleavage but where changes in hybridization or hyperconjugation occur during the reaction. princeton.edu These effects are typically smaller than primary KIEs. princeton.edu

A normal KIE (kH/kD > 1) suggests that the C-H bond is being broken in the rate-determining step. epfl.ch An inverse KIE (kH/kD < 1) can occur when the transition state has a stiffer bond to the isotope than the reactant. The magnitude of the KIE provides further information about the transition state of the reaction. nih.gov

Accurately measuring the KIE for reactions involving Iscotrizinol (B143942) requires careful experimental design. Two primary methods are employed: competitive and non-competitive experiments. numberanalytics.com

Non-Competitive (or Direct Comparison) Method: In this approach, the reaction rates of Iscotrizinol and Iscotrizinol-d9 are measured in separate, parallel experiments under identical conditions. sciengine.comwikipedia.org The ratio of the rate constants (kH/kD) gives the KIE. While conceptually straightforward, this method demands extremely precise control of reaction conditions (temperature, solvent, reactant concentrations) to ensure accuracy, as any variation can significantly impact the measured rates. wikipedia.orgnumberanalytics.comgithub.com

Competitive Method: This method involves reacting a mixture of Iscotrizinol and this compound. numberanalytics.com The relative amounts of the deuterated and non-deuterated products, or the isotopic composition of the remaining reactants at partial conversion, are measured. numberanalytics.comwikipedia.org This approach often yields more precise KIE values because it avoids the need for two separate, perfectly identical reactions. nih.gov

Table 1: Key Considerations in KIE Experimental Design

FactorDescriptionImportance
Isotopic Purity The this compound used must have a high degree of deuteration to ensure the observed effect is due to the isotope and not impurities. numberanalytics.comHigh purity is crucial for accurate KIE determination.
Reaction Conditions Temperature, solvent, and catalyst concentration must be strictly controlled and identical for both the protiated and deuterated reactions in the non-competitive method. numberanalytics.comgithub.comMinimizes variations in reaction rates that are not due to the isotope effect.
Reaction Progress Monitoring Accurate monitoring of reactant consumption or product formation over time is essential for determining rate constants. numberanalytics.com Techniques like NMR spectroscopy and mass spectrometry are commonly used. numberanalytics.comEnables the calculation of accurate rate constants (kH and kD).
Analytical Techniques High-precision analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Isotope Ratio Mass Spectrometry (IRMS) are used to determine the isotopic ratios of products or reactants. wikipedia.orgnih.govProvides the data needed to calculate the KIE from competitive experiments.

For instance, researchers might monitor the disappearance of the starting materials or the appearance of a product using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, given Iscotrizinol's UV-absorbing properties. ulprospector.com Mass spectrometry can also be employed to differentiate between the deuterated and non-deuterated species. numberanalytics.com

A significant primary KIE (typically kH/kD > 2) is strong evidence that the C-H bond being studied is broken during the rate-determining step of the reaction. researchgate.netnih.gov For example, if a reaction of Iscotrizinol involves the oxidation of an alkyl group on the molecule, and deuteration of that group leads to a significantly slower reaction rate, it can be concluded that the C-H bond cleavage at that position is the rate-limiting event.

Conversely, a KIE value close to 1 (kH/kD ≈ 1) suggests that the C-H bond is not broken in the rate-determining step. epfl.ch This could mean that the bond cleavage occurs in a fast step before or after the RDS, or that the reaction mechanism does not involve the cleavage of that particular bond at all.

Table 2: Hypothetical KIE Values and Mechanistic Interpretations for Iscotrizinol Reactions

Hypothetical ReactionDeuteration Site on IscotrizinolObserved kH/kDMechanistic Insight
Oxidative N-dealkylation Ethylhexyl group C-H~ 5.5C-H bond cleavage is the rate-determining step. nih.gov
Hydrolysis of ester linkage Phenyl ring C-H adjacent to ester~ 1.0C-H bond is not broken in the rate-determining step.
Aromatic hydroxylation Specific position on a phenyl ring~ 3.0Aromatic C-H bond cleavage is involved in the rate-determining step.

By systematically placing the deuterium label at different positions within the Iscotrizinol molecule, researchers can map out which bond-breaking events are kinetically significant, thereby constructing a detailed picture of the reaction mechanism. This is particularly valuable for complex enzymatic reactions where direct observation of intermediates is challenging. escholarship.org

In Vitro Metabolic Pathway Investigations

The use of deuterated compounds like this compound is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. symeres.com By tracing the fate of the deuterium label, scientists can elucidate metabolic pathways and identify the resulting metabolites in complex biological systems. symeres.comscispace.com

In vitro systems, such as liver microsomes, hepatocytes, and recombinant enzymes, are commonly used to study the metabolism of xenobiotics like Iscotrizinol. scispace.com When this compound is introduced into these systems, it undergoes the same enzymatic reactions as its non-deuterated counterpart, but often at a slower rate for reactions involving C-D bond cleavage. ru.nl

The key advantage of using this compound is that the deuterium atoms act as a stable, non-radioactive tag. Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can easily distinguish between the deuterated compound and its metabolites from the endogenous, non-deuterated molecules in the biological matrix. unam.mxscispace.com

A common experimental approach involves incubating this compound with a biochemical system (e.g., human liver microsomes) and analyzing the mixture at different time points. By identifying the molecular weights of new compounds that contain the deuterium label, researchers can identify potential metabolites. For example, if a metabolite appears with a mass that is 16 Da higher than this compound (corresponding to the addition of an oxygen atom) and still retains the deuterium label, it indicates a hydroxylation reaction has occurred without cleaving the labeled C-D bond.

If a drug is metabolized through multiple competing pathways, deuterium substitution at one of the metabolic sites can slow down that specific pathway due to the KIE. osti.gov This can lead to a "metabolic switching" effect, where a larger proportion of the drug is metabolized through the alternative, non-deuterated pathways. osti.gov Studying this phenomenon with this compound can reveal the presence and relative importance of different metabolic routes.

Identifying where the deuterium atoms are retained in the metabolites of this compound provides definitive evidence of the metabolic transformation that has occurred. This is crucial for confirming the structure of the metabolites.

Advanced analytical techniques are required for this purpose:

Tandem Mass Spectrometry (MS/MS): In this technique, the deuterated metabolite is isolated in the mass spectrometer and then fragmented. By analyzing the masses of the fragments, researchers can deduce the location of the deuterium label within the molecule's structure. If a fragment containing a specific part of the original molecule still shows the mass shift corresponding to deuterium, it confirms the label's retention in that part of the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is a powerful tool for determining the precise location of atoms within a molecule. While 1H NMR is common, 2H NMR can be used to directly observe the deuterium signals. acs.org The absence of a proton signal at a specific position in the 1H NMR spectrum of a metabolite, where one was present in the parent compound, coupled with the presence of a deuterium signal in the 2H NMR spectrum, provides conclusive evidence of deuterium retention at that site. nih.gov

For example, studies on deuterated lignin (B12514952) model compounds have shown that the retention of deuterium in the products of enzymatic C-C and ether bond cleavages can elucidate the reaction pathways. tandfonline.com Similar principles can be applied to the study of this compound metabolism. Observing the retention or loss of deuterium at specific positions can differentiate between proposed metabolic reactions, such as oxidation at different sites or cleavage of different bonds. tandfonline.com

Studying Metabolic Switching Phenomena Induced by Deuteration

Deuteration of a drug or compound can lead to a phenomenon known as "metabolic switching." nih.govosti.gov When the metabolism of a specific part of a molecule is slowed down due to the KIE, the metabolic machinery of the cell may shift its focus to other, non-deuterated parts of the molecule. osti.gov This results in a change in the proportion of different metabolites formed from the parent compound. juniperpublishers.com

In the context of this compound, researchers can investigate how deuteration at specific sites influences its metabolic fate. For instance, if a particular metabolic pathway is dominant for the non-deuterated iscotrizinol, the introduction of deuterium at the active site of that pathway could suppress it, leading to an increase in the products of minor, alternative pathways. osti.gov This allows for a detailed mapping of the metabolic landscape of iscotrizinol and can reveal previously unknown metabolic routes. Studies on other deuterated compounds, such as deuterated doxophylline and tetrabenazine, have demonstrated the utility of this approach in understanding and even optimizing drug metabolism. nih.govunito.itnih.gov

Table 1: Illustrative Example of Metabolic Switching with this compound

MetaboliteRelative Abundance (Iscotrizinol)Relative Abundance (this compound)Implication
Metabolite A (Primary Pathway)80%30%Deuteration significantly slowed this pathway.
Metabolite B (Secondary Pathway)15%55%Metabolic switching to a secondary pathway occurred.
Metabolite C (Minor Pathway)5%15%A previously minor pathway becomes more prominent.

Enzyme-Specific Metabolism Studies Utilizing Deuterated Substrates

The use of deuterated substrates like this compound is invaluable for studying the metabolism mediated by specific enzymes, particularly those of the cytochrome P450 (CYP) family. juniperpublishers.com By comparing the rate of metabolism of iscotrizinol with that of this compound by a specific isolated enzyme, researchers can determine if the cleavage of a C-H bond is a rate-determining step in that enzyme's catalytic cycle.

If a significant KIE is observed (i.e., this compound is metabolized more slowly), it provides strong evidence that the deuterated site is directly involved in the enzymatic reaction. This approach can be used to identify which CYP isozymes are responsible for the metabolism of iscotrizinol and to characterize the nature of their interaction with the substrate.

Application in Quantitative Chemical Biology Research

Quantitative chemical biology aims to measure and understand biological processes in a quantitative manner. Stable isotope-labeled compounds like this compound are central to these efforts.

Metabolic Flux Analysis using Stable Isotope Labeling

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a cell. nih.govnih.gov This is often achieved by introducing a substrate labeled with a stable isotope, such as ¹³C or deuterium, into the cellular environment. nih.govcreative-proteomics.com As the labeled substrate is metabolized, the isotope label is incorporated into downstream metabolites. By measuring the pattern and extent of isotope incorporation, researchers can deduce the flow of atoms through the metabolic network. nih.govfrontiersin.org

While ¹³C is more commonly used for tracing the carbon backbone of metabolites, deuterium labeling can provide complementary information, particularly about redox metabolism and the activity of specific dehydrogenases. This compound, when used as a tracer, can help to elucidate the specific pathways involved in its degradation and transformation within a biological system.

Investigating Substrate-Enzyme Interactions through Deuteration

The KIE of deuterated compounds can also be used to gain insights into the structure and dynamics of enzyme active sites. The magnitude of the KIE can provide information about the transition state of the enzymatic reaction. A large KIE suggests a transition state where the C-H bond is significantly broken, while a smaller KIE may indicate a different reaction mechanism. By studying the interaction of a series of specifically deuterated iscotrizinol isotopologues with a metabolizing enzyme, researchers can build a detailed picture of the substrate's orientation within the active site and the key interactions that facilitate catalysis.

Role in Proteomics and Metabolomics Research (Methodological Aspects)

In the broader fields of proteomics and metabolomics, deuterated compounds serve as essential internal standards for quantitative analysis using mass spectrometry. researchgate.netolink.com

In a typical quantitative proteomics or metabolomics experiment, a known amount of the deuterated standard (e.g., this compound) is added to a biological sample containing the non-deuterated analyte (iscotrizinol). Because the deuterated and non-deuterated forms are chemically identical, they behave similarly during sample preparation and analysis. nih.gov However, they can be distinguished by their mass difference in a mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, a precise and accurate quantification of the analyte in the original sample can be achieved. This is crucial for obtaining reliable data in studies that aim to compare protein or metabolite levels across different biological states. olink.comnih.gov

Iscotrizinol D9 As a Research Standard and Reference Material

Development and Validation of Iscotrizinol-d9 as Certified Reference Material (CRM)

The development of this compound as a Certified Reference Material (CRM) is a meticulous process aimed at providing a highly pure and stable standard for analytical laboratories. This process involves several key stages to ensure the material's suitability for its intended purpose.

Initially, the synthesis of this compound is carried out to introduce deuterium (B1214612) atoms into the molecule. This isotopic labeling is crucial as it imparts a different mass to the molecule without significantly altering its chemical properties. Following synthesis, the compound undergoes extensive purification to achieve a very high degree of chemical purity.

The subsequent step is the rigorous characterization and certification of the material. This involves a comprehensive assessment of its identity, purity, and stability. A variety of analytical techniques are employed to confirm the structure and isotopic enrichment of this compound. The purity is determined using mass balance approaches, which account for all possible impurities.

Stability studies are conducted under various storage conditions to establish the shelf-life and recommended storage protocols for the CRM. Finally, the certified value, typically the purity, is assigned along with an associated uncertainty value, which is a critical component of any CRM. This entire process is conducted in accordance with international standards to ensure the traceability and reliability of the CRM.

Role in Analytical Method Validation (e.g., Accuracy, Precision, Robustness)

This compound plays a pivotal role in the validation of analytical methods developed for the quantification of Iscotrizinol (B143942) and other UV filters in various matrices, such as sunscreen lotions and creams. As an internal standard, it is indispensable for assessing key validation parameters like accuracy, precision, and robustness.

Accuracy refers to the closeness of the measured value to the true value. In method validation, a known amount of this compound is added to a sample, and the recovery of the analyte (Iscotrizinol) is measured. Since this compound has nearly identical chemical and physical properties to Iscotrizinol, it behaves similarly during sample preparation and analysis, thus providing a reliable measure of the method's accuracy. texilajournal.comclearsynth.com

Precision is the degree of agreement among a series of measurements of the same sample. This compound helps in evaluating both repeatability (precision under the same operating conditions over a short interval of time) and intermediate precision (within-laboratory variations). By using this compound as an internal standard, variations in sample preparation and instrument response can be compensated for, leading to more precise results. texilajournal.com

Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. During robustness testing, parameters such as mobile phase composition, pH, and temperature are intentionally varied. researchgate.net The use of this compound as an internal standard helps to demonstrate that the method can consistently deliver reliable results despite these minor changes, ensuring its suitability for routine use in different laboratory settings. researchgate.net

The table below illustrates typical validation parameters that would be assessed using this compound.

Validation ParameterRole of this compoundTypical Acceptance Criteria
Accuracy Used as an internal standard to determine the recovery of the analyte.98-102% recovery
Precision Compensates for variations in sample preparation and instrument response.Relative Standard Deviation (RSD) ≤ 2%
Robustness Ensures method reliability under varied analytical conditions.Consistent accuracy and precision under varied conditions

Ensuring Quality Control in Research Laboratories

In research and quality control laboratories, this compound is an essential tool for ensuring the reliability and consistency of analytical results for sunscreen formulations. Its primary application is as an internal standard in chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), used for the quantitative analysis of Iscotrizinol.

During routine quality control testing, a precise amount of this compound is added to each sample before analysis. This allows for the accurate quantification of Iscotrizinol, as the ratio of the analyte's response to the internal standard's response is used for calibration. This approach effectively corrects for any variations that may occur during the analytical process, such as inconsistencies in injection volume or fluctuations in instrument sensitivity. sophim.com

The use of this compound as a quality control standard ensures that the analytical data generated is reliable and comparable over time. This is crucial for manufacturers to verify that their products meet the specified concentration of the active UV filter, thereby ensuring product efficacy and compliance with regulatory requirements.

Below is a table outlining the key functions of this compound in a quality control setting.

FunctionDescription
Internal Standard Added to samples to enable accurate quantification of Iscotrizinol.
System Suitability Used to verify the performance of the analytical system before running samples.
Calibration A key component in creating calibration curves for quantitative analysis.
Data Normalization Helps to normalize data and reduce variability between different analytical runs.

Application in Interlaboratory Comparison Studies

Interlaboratory comparison studies, also known as proficiency testing, are a critical component of a laboratory's quality assurance program. These studies are designed to assess the performance of different laboratories in conducting specific analyses and to ensure the comparability of results across laboratories.

In the context of sunscreen analysis, a central organizing body would distribute identical samples of a sunscreen formulation, spiked with a known concentration of Iscotrizinol, to participating laboratories. Each laboratory would also be provided with a certified reference material of this compound to be used as an internal standard.

The laboratories would then analyze the samples using their own analytical methods and report their results for the concentration of Iscotrizinol. The use of a common internal standard, this compound, helps to minimize the variability in results that could arise from differences in analytical procedures and instrumentation among the laboratories.

The following table summarizes the role of this compound in an interlaboratory comparison study.

AspectRole of this compound
Standardization Provides a common reference point for all participating laboratories.
Accuracy Assessment Helps in evaluating the accuracy of each laboratory's measurements.
Comparability Enhances the comparability of results from different analytical methods.
Performance Evaluation Serves as a key tool for assessing the proficiency of analytical laboratories.

Future Research Directions and Methodological Innovations

Development of Novel Deuteration Methodologies for Complex Structures

The synthesis of Iscotrizinol-d9 necessitates advanced chemical strategies capable of precisely modifying a complex organic structure. While traditional methods for deuterium (B1214612) incorporation often involve harsh conditions unsuitable for multifaceted molecules, recent innovations offer milder and more selective alternatives. thieme-connect.com The future development of deuteration methodologies applicable to complex structures like Iscotrizinol (B143942) will likely focus on late-stage functionalization, which allows for the introduction of deuterium into a fully formed molecular scaffold. thieme-connect.comsnnu.edu.cn

Promising areas of research include:

Catalytic Hydrogen Isotope Exchange (HIE): Palladium-catalyzed HIE reactions have emerged as a powerful tool for the deuteration of complex organic compounds. thieme-connect.com These methods can exploit the reversibility of C-H activation to incorporate deuterium from sources like heavy water (D₂O). thieme-connect.com Further research is needed to adapt these catalysts for the specific functional groups present in Iscotrizinol, ensuring high regioselectivity and deuterium incorporation without degrading the triazine core. Dual-ligand based palladium catalysts have shown extraordinary functional group tolerance, which would be crucial for a molecule like Iscotrizinol. snnu.edu.cn

Photochemical Deuteration: Visible-light-induced deuteration presents a sustainable and mild approach for labeling complex molecules, including drug products and natural products. rsc.org This technique is still in its early stages but holds significant potential for the late-stage deuteration of intricate structures. rsc.org

Biocatalytic Deuteration: The use of enzymes and microbial strains offers a highly selective and environmentally benign route to deuterated compounds. researchgate.netrsc.org Research into engineering specific enzymes or identifying microbial strains capable of performing H/D exchange on Iscotrizinol precursors could provide an economical and enantioselective synthesis pathway. rsc.org

Table 1: Comparison of Modern Deuteration Methodologies

MethodologyDeuterium SourceKey AdvantagesApplicability to Complex MoleculesReference
Catalytic HIE (e.g., Pd, Ir, Ru)D₂O, D₂ gas, d₆-benzeneHigh efficiency, potential for late-stage functionalization, good functional group tolerance.High; methods are being developed specifically for complex pharmaceuticals and natural products. thieme-connect.comsnnu.edu.cn
Photochemical DeuterationVarious D-sourcesMild reaction conditions, high spatial control, sustainable (uses visible light).Promising; has been successfully applied to drug molecules and natural products. rsc.org
Base-Mediated DeuterationDMSO-d₆Metal- and ligand-free, cost-effective, step-economical.Moderate to High; has been shown to be effective for a variety of electronically distinct molecules. acs.org
Biocatalytic DeuterationD₂O, deuterated carbon sourcesHigh stereo- and regioselectivity, environmentally friendly, economical.High; particularly for producing specific enantiomers of chiral compounds. rsc.org

Advanced Spectroscopic Techniques for Deuterated Compound Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a definitive method for analyzing the atomic structure of organic molecules. measurlabs.com For this compound, ¹H NMR would show the disappearance of signals corresponding to the replaced protons, while ²H NMR would show new signals confirming the presence of deuterium. Advanced 2D NMR experiments (like COSY, HSQC, and HMBC) are crucial for unambiguously assigning signals and confirming that the deuteration occurred at the intended positions without altering the molecular backbone. measurlabs.com Deuterated solvents are routinely used in NMR to avoid interference from solvent protons, highlighting the synergy between deuteration and this analytical technique. clearsynth.comsynmr.in

High-Resolution Mass Spectrometry (HR-MS): HR-MS is essential for determining the isotopic enrichment of this compound. rsc.org By providing a highly accurate mass measurement, it can distinguish between the deuterated compound and its non-deuterated counterpart and quantify the percentage of deuterium incorporation. rsc.org

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS): While typically used to study protein dynamics, the principles of HDX-MS can be adapted to study the stability of C-H vs. C-D bonds in this compound under various conditions. acs.org This technique monitors the exchange of hydrogens with deuterium, providing insights into solvent accessibility and the stability of specific molecular regions. acs.org

Infrared (IR) Spectroscopy: The replacement of hydrogen with the heavier deuterium isotope alters the vibrational frequencies of chemical bonds. biorxiv.org IR spectroscopy can detect the shift in C-D bond stretching and bending frequencies compared to C-H bonds, providing further confirmation of successful deuteration. biorxiv.org

Table 2: Spectroscopic Techniques for Analyzing this compound

TechniqueInformation ProvidedRelevance to this compoundReference
NMR (¹H, ²H, ¹³C, 2D)Confirms structural integrity and site-specific deuterium incorporation.The definitive method for verifying the exact location of the nine deuterium atoms. rsc.orgmeasurlabs.com
High-Resolution Mass Spectrometry (HR-MS)Determines isotopic purity and percentage of deuterium enrichment.Crucial for quantifying the success of the synthesis and ensuring the quality of the labeled standard. rsc.org
Infrared (IR) SpectroscopyDetects changes in bond vibrational frequencies due to the heavier isotope.Provides complementary evidence of deuteration by identifying C-D bond vibrations. biorxiv.org

Expansion of Deuterated Compounds as Probes for Uncovering Biochemical Pathways

Deuterated molecules like this compound serve as powerful probes for investigating biological processes. clearsynth.com Their use can provide invaluable insights into metabolism, reaction mechanisms, and molecular interactions without significantly altering the parent molecule's biological activity. researchgate.net

Future research could utilize this compound in several ways:

Metabolic Probes: As a UV filter applied to the skin, Iscotrizinol may undergo metabolic transformation. nih.gov this compound can be used as a tracer to study its absorption, distribution, metabolism, and excretion (ADME) pathways in in vitro skin models. synmr.injuniperpublishers.com The deuterium label allows for its unambiguous detection by mass spectrometry against a complex biological background.

Kinetic Isotope Effect (KIE) Studies: The C-D bond is stronger than the C-H bond, meaning it breaks more slowly in chemical reactions. researchgate.net This "deuterium kinetic isotope effect" can be exploited to study the mechanisms of Iscotrizinol's degradation, particularly its photostability. Research on the deuterated UV filter avobenzone (B1665848) has shown that deuteration can alter the equilibrium between its isomers and affect its photodegradation pathways. researchgate.net Similar studies with this compound could elucidate its photochemistry and lead to the design of more stable UV filters.

Deuterium Metabolic Imaging (DMI): DMI is an emerging magnetic resonance spectroscopy (MRS) technique that tracks the fate of deuterated compounds non-invasively in real-time. isotope.comnih.gov While primarily used for core metabolites like glucose, the principles of DMI could theoretically be applied to track the distribution and metabolic conversion of a deuterated xenobiotic like Iscotrizinol in biological tissues, offering spatial and temporal information on its behavior. isotope.com

Integration of this compound Research into Systems Chemistry and Multi-omics Approaches

The study of this compound can be expanded from a single-molecule focus to a systems-level understanding by integrating it into broader analytical frameworks.

Systems Chemistry: In the context of a complex formulation like a sunscreen, this compound can be used to study emergent properties. For example, its altered photostability or intermolecular interactions (due to changes in hydrogen bonding) could affect the stability and efficacy of the entire system. researchgate.netresolvemass.ca Research could explore how the deuteration of one component influences the chemical network of the formulation.

Multi-omics Integration: this compound is an ideal internal standard for quantitative mass spectrometry-based omics studies. resolvemass.canih.gov In metabolomics or lipidomics studies investigating the effect of UV radiation on skin, this compound can be used to accurately quantify the parent compound and its potential metabolites. researchgate.net Furthermore, techniques like HDX-MS could be employed to investigate how Iscotrizinol and its deuterated analogue interact with and alter the conformational dynamics of skin proteins (proteomics), providing a molecular-level picture of its biological impact. nih.gov This multidisciplinary approach, combining a deuterated probe with omics technologies, can provide a holistic view of the interactions between the UV filter and the biological system. researchgate.netnih.gov

Q & A

Q. How can researchers resolve contradictions in published data on this compound’s synergistic effects with other UV filters?

  • Methodological Answer : Apply contradiction analysis frameworks (e.g., TRIZ model) to identify conflicting variables . For instance:
  • If Study A reports enhanced SPF with octocrylene, while Study B notes reduced efficacy, analyze differences in formulation matrices (e.g., emulsifier types) or UV exposure protocols.
  • Use multivariate regression to isolate interaction effects between variables (e.g., pH, concentration ratios) .
  • Publish negative results to clarify boundary conditions of synergistic behavior .

Q. What advanced techniques validate the isotopic purity of this compound in complex formulations?

  • Methodological Answer : Combine NMR spectroscopy (e.g., ²H-NMR for deuterium incorporation) with high-resolution mass spectrometry (HRMS) to confirm isotopic distribution.
  • Sample Preparation : Extract this compound from emulsions using solid-phase extraction (SPE) to minimize matrix interference .
  • Data Interpretation : Compare HRMS isotopic patterns against theoretical simulations (e.g., M+9 peak intensity ≥98%) .
  • Statistical Reporting : Include confidence intervals (95% CI) for purity measurements to address batch variability .

Data Analysis & Interpretation

Q. How should researchers address variability in this compound’s efficacy data across different skin models?

  • Methodological Answer :
  • Source Identification : Use root-cause analysis (e.g., Ishikawa diagram) to trace variability to factors like skin model type (synthetic vs. ex vivo) or application thickness .
  • Normalization : Express efficacy as % UV absorption relative to baseline (untreated model) to standardize comparisons .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to quantify heterogeneity (I² statistic) .

Q. What statistical methods are appropriate for dose-response studies of this compound’s cytotoxicity?

  • Methodological Answer :
  • Non-linear Regression : Fit data to a Hill equation to estimate IC₅₀ values and assess sigmoidal response patterns.
  • Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous datapoints from cell viability assays .
  • Software Tools : Use GraphPad Prism or R packages (e.g., drc) for curve fitting and uncertainty quantification .

Ethical & Methodological Rigor

Q. How can researchers ensure ethical rigor in studies involving human skin models for this compound testing?

  • Methodological Answer :
  • Informed Consent : Clearly document participant selection criteria (e.g., Fitzpatrick skin type, exclusion of photosensitive conditions) in IRB-approved protocols .
  • Blinding : Use double-blind protocols where formulation identifiers are masked for both applicators and assessors .
  • Data Transparency : Archive raw datasets in repositories like Figshare with DOI links for independent verification .

Tables: Key Methodological Frameworks

FrameworkApplication to this compound ResearchEvidence Source
FINER Criteria Evaluating feasibility of deuterated synthesis
PICO Structuring photostability research questions
TRIZ Contradiction Resolving synergistic efficacy contradictions
Hill Equation Modeling cytotoxicity dose-response curves

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.